Losartan Impurity C

Description

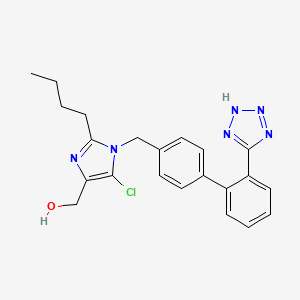

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFIXKFLBIURBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114799-13-2 |

Source

|

| Record name | Losartan potassium impurity C [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Losartan Impurity C: Structural Profiling and Regiochemical Formation

The following technical guide details the chemical structure, formation mechanism, and analytical characterization of Losartan Impurity C , with a primary focus on its designation under the European Pharmacopoeia (EP) as Isolosartan .

Technical Guide for API Process Development & Quality Control

Executive Summary & Disambiguation

In the synthesis and stability profiling of Losartan Potassium, "Impurity C" refers to distinct chemical entities depending on the regulatory framework (Pharmacopoeia). This distinction is critical for researchers to avoid analytical mismatching.

-

EP Impurity C (Primary Focus): Known as Isolosartan .[1][2][3] It is a regioisomer of Losartan formed during the N-alkylation step of the imidazole ring. It is the 5-chloro-4-hydroxymethyl isomer, whereas Losartan is the 4-chloro-5-hydroxymethyl isomer.

-

USP Related Compound C: Known as Losartan Carboxaldehyde . It is an oxidation degradation product where the hydroxymethyl group is oxidized to an aldehyde.

This guide focuses on the EP Impurity C (Isolosartan) , as its control requires precise understanding of synthetic regiochemistry, representing a more complex challenge in Process Chemistry than oxidative degradation.

Chemical Identity & Properties

The structural difference between Losartan and Impurity C (EP) lies in the substitution pattern on the imidazole ring.

Comparative Chemical Data Table

| Feature | Losartan Potassium (API) | Impurity C (EP) / Isolosartan | Related Compound C (USP) |

| Chemical Structure | 4-chloro-5-(hydroxymethyl) | 5-chloro-4-(hydroxymethyl) | 4-chloro-5-formyl |

| IUPAC Name | [2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methanol | [2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-4-yl]methanol | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carbaldehyde |

| CAS Number | 124750-99-8 | 114799-13-2 (Free Base)860644-28-6 (K Salt) | 114798-36-6 |

| Molecular Formula | C₂₂H₂₂ClKN₆O | C₂₂H₂₃ClN₆O | C₂₂H₂₁ClN₆O |

| Molecular Weight | 461.01 g/mol | 422.91 g/mol (Free Base) | 420.89 g/mol |

| Origin | Target Product | Process Impurity (Regioisomer) | Degradation (Oxidation) |

Formation Mechanism: The Regioselectivity Challenge

The formation of Impurity C (Isolosartan) is a classic example of ambident nucleophile alkylation . The starting material, 2-butyl-4-chloro-1H-imidazole-5-methanol, exists in tautomeric equilibrium. The nitrogen atoms in the imidazole ring (N-1 and N-3) compete for the alkylating agent (the biphenyl tetrazole derivative).

-

Pathway A (Losartan): Alkylation occurs at the nitrogen adjacent to the hydroxymethyl group (sterically hindered but electronically favored in specific conditions), resulting in the 4-chloro-5-hydroxymethyl substitution pattern.

-

Pathway B (Impurity C): Alkylation occurs at the nitrogen adjacent to the chlorine atom, resulting in the 5-chloro-4-hydroxymethyl substitution pattern.

Factors Influencing Impurity C Formation

-

Solvent Polarity: Aprotic polar solvents (DMF, DMSO) can shift the tautomeric ratio, affecting the N-1/N-3 attack ratio.

-

Base Selection: The counter-ion of the base (e.g., K₂CO₃ vs. NaH) influences the coordination with the imidazole anion, directing the site of alkylation.

-

Temperature: Higher reaction temperatures typically reduce regioselectivity, increasing the levels of Impurity C.

Visualization: Regioselective Alkylation Pathway

The following diagram illustrates the bifurcation point in the synthesis where the impurity is generated.

Caption: Divergent synthesis pathway showing the origin of Losartan (Target) versus Impurity C (Isolosartan) via competitive N-alkylation.

Analytical Characterization Strategy

Distinguishing Losartan from Impurity C is analytically challenging because they are structural isomers with identical molecular weights (MW 422.9) and very similar polarities. Standard low-resolution Mass Spectrometry (MS) cannot distinguish them based on parent ion mass alone.

Recommended Protocol: HPLC-UV Separation

To separate these regioisomers, a high-efficiency C18 column with a carefully optimized gradient is required. Isolosartan typically elutes after Losartan due to the slight difference in lipophilicity caused by the position of the chlorine atom.

Methodology:

-

Column: C18 (e.g., Zorbax Eclipse XDB or equivalent), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 60% A / 40% B

-

20 min: 20% A / 80% B

-

-

Detection: UV at 254 nm (or 220 nm).

-

Relative Retention Time (RRT):

-

Losartan: 1.00[4]

-

Impurity C (Isolosartan): ~1.10 - 1.20 (Elutes later).

-

Self-Validating Identification (LC-MS/MS)

While parent ions are identical (

Visualization: Analytical Decision Tree

This workflow ensures accurate identification and prevents false positives.

Caption: Analytical logic flow for the detection and confirmation of Losartan Impurity C using Reference Standard Spiking.

Regulatory & Safety Context

-

Classification: Impurity C is a process-related impurity .

-

ICH Q3A(R2) Guidelines: As a known isomer, it must be reported if >0.05% (for daily doses <2g) and identified/qualified if >0.10%.

-

Genotoxicity: Unlike nitrosamine impurities (e.g., NDMA) often found in sartans, Impurity C is a structural isomer and is generally not considered mutagenic or genotoxic. It shares the same tetrazole-biphenyl scaffold as the active drug.

-

Control Strategy: The most effective control is optimizing the alkylation reaction temperature and solvent system to maximize the N-1 regioselectivity, followed by removal via crystallization of the potassium salt.

References

-

European Pharmacopoeia (Ph. Eur.) . Losartan Potassium Monograph 2232. (Defines Impurity C as the 5-chloro isomer).[1][2][3][5][6]

-

United States Pharmacopeia (USP) . Losartan Potassium Monograph. (Defines Related Compound C as Losartan Carboxaldehyde).

-

Zhao, Z., et al. (2016). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry. (Discusses the synthesis of the regioisomer).

-

Venkatesh, P., et al. (2013). "Simultaneous Analysis of Losartan Potassium and its Related Impurities." Journal of Chromatographic Science. (Provides HPLC methods for separation of isomers).

-

SynThink Research Chemicals . Losartan EP Impurity C Data Sheet. (Structural confirmation and CAS data).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 5.imimg.com [5.imimg.com]

- 3. Losartan EP Impurity C - Opulent Pharma [opulentpharma.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CAS 114799-13-2 Losartan EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

An In-depth Technical Guide to Losartan Impurity C (Isolosartan)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Losartan Manufacturing

Losartan, a potent and widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. Its synthesis, a multi-step chemical process, can inadvertently lead to the formation of structurally similar by-products known as process-related impurities. One of the most significant of these is Losartan Impurity C, a positional isomer also identified as Isolosartan. The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the final drug product. Therefore, rigorous analytical characterization and control of these impurities are mandated by regulatory agencies worldwide and are a critical aspect of Good Manufacturing Practices (GMP).

This technical guide provides a comprehensive overview of Losartan Impurity C, from its fundamental physicochemical properties to detailed methodologies for its identification, quantification, and control. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven strategies to ensure scientific integrity and support robust drug development programs.

Part 1: Physicochemical Characterization of Losartan Impurity C

Losartan Impurity C is a positional isomer of Losartan, differing in the attachment point of the biphenylmethyl group to the imidazole ring. This subtle structural variance necessitates precise analytical methods to distinguish it from the active pharmaceutical ingredient (API). The impurity can exist as a freebase or as a potassium salt, mirroring the API.

Table 1: Physicochemical Properties of Losartan Impurity C

| Property | Losartan Impurity C (Freebase) | Losartan Impurity C (Potassium Salt) |

| Synonyms | Isolosartan, Losartan 5-Chloro Isomer | Isolosartan Potassium Salt |

| Chemical Name | [2-Butyl-5-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol[1] | [2-Butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol Potassium Salt[2] |

| CAS Number | 114799-13-2[2][3][4][5][6][7] | 860644-28-6[2][3] |

| Molecular Formula | C₂₂H₂₃ClN₆O[2][3][4][5][6] | C₂₂H₂₂ClKN₆O[2][3] |

| Molecular Weight | 422.91 g/mol [2][3][4][5][6] | 461.00 g/mol [2][3] |

Part 2: Formation Pathways and Control Strategy

Mechanism of Formation: The Chemistry of Isomerization

The formation of Losartan Impurity C is a direct consequence of the chemical reactivity of the imidazole core during synthesis. The key step involves the alkylation of the substituted imidazole intermediate, 2-butyl-4-chloro-5-hydroxymethylimidazole, with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a similar electrophilic species).

The imidazole ring possesses two nucleophilic nitrogen atoms. Due to the tautomerism of the N-H proton, the lone pair of electrons can be delocalized, allowing alkylation to occur at either nitrogen.

-

Alkylation at N-1: Leads to the formation of the desired product, Losartan.

-

Alkylation at N-3: Leads to the formation of the isomeric by-product, Losartan Impurity C (Isolosartan).[6]

The reaction conditions, such as the choice of solvent, base, and temperature, can significantly influence the regioselectivity of this alkylation step. A lack of precise control over these parameters can lead to an increased proportion of the undesired Isolosartan isomer.

Caption: Formation pathway of Losartan and its isomer, Impurity C.

A Proactive Control Strategy

An effective control strategy for an isomeric impurity like Losartan Impurity C is multifaceted, focusing on prevention and rigorous monitoring.[3][8][9]

-

Process Optimization: The most critical control point is the alkylation step. A thorough Design of Experiments (DoE) approach should be employed to understand the impact of reaction parameters (temperature, solvent polarity, nature of the base, addition rate) on the isomeric ratio. The goal is to define a robust operating space that maximizes the yield of Losartan while minimizing the formation of Impurity C.

-

Raw Material Control: The purity of starting materials, particularly the 2-butyl-4-chloro-5-hydroxymethylimidazole, is crucial. The presence of any pre-existing isomers or reactive impurities in the starting materials could lead to downstream side reactions.

-

In-Process Controls (IPCs): Implementing IPCs using a validated analytical method (such as the HPLC method described below) after the alkylation step allows for real-time monitoring of the isomeric ratio. This enables corrective action before proceeding with subsequent steps, preventing the costly processing of non-compliant batches.

-

Purification: While prevention is key, the process should include a robust purification step, typically crystallization, to effectively purge any formed Impurity C from the final API. The solubility profiles of Losartan and Isolosartan in various solvent systems should be studied to develop an efficient crystallization process.

Part 3: Analytical Methodology for Identification and Quantification

The structural similarity between Losartan and Impurity C necessitates a high-resolution analytical technique for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most reliable method.

Recommended HPLC Protocol

This protocol is a synthesized methodology based on established pharmacopeial methods and published literature for the analysis of Losartan and its related substances.[1][4][10][11][12][13] Method validation according to ICH Q2(R1) guidelines is mandatory before implementation in a regulated environment.

Table 2: HPLC Method Parameters

| Parameter | Recommended Condition | Rationale / Expertise & Experience |

| Column | C18 (Octadecylsilyl) silica gel, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the structurally similar Losartan and its impurities. The specified dimensions offer a good balance of efficiency and backpressure. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH sharpens peak shape for the tetrazole moiety and controls the ionization state of the molecules, which is critical for reproducible retention. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff, making it suitable for this analysis. |

| Gradient Elution | See Table 3 below | A gradient is essential to resolve early-eluting polar impurities from the main Losartan peak and the closely eluting Isolosartan, and then to elute more strongly retained impurities in a reasonable time. |

| Flow Rate | 1.0 - 1.3 mL/min[10][13] | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temperature | 35 °C[10] | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |

| Detection | UV at 220 nm[10] | Both Losartan and its impurities possess chromophores that absorb strongly at this wavelength, providing good sensitivity for detection. |

| Injection Volume | 10 µL[10] | A typical injection volume for analytical HPLC. This may be optimized based on sample concentration and detector sensitivity. |

Table 3: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 5 | 75 | 25 |

| 5 - 30 | 75 → 10 | 25 → 90 |

| 30 - 40 | 10 | 90 |

| 40 - 41 | 10 → 75 | 90 → 25 |

| 41 - 50 | 75 | 25 |

Step-by-Step Experimental Workflow

-

Solution Preparation:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable.

-

Standard Solution: Accurately weigh a small quantity of Losartan Impurity C reference standard and dissolve in diluent to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh the Losartan API sample and dissolve in diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.

-

-

Chromatographic System Setup: Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) until a stable baseline is achieved.

-

System Suitability: Inject the standard solution or a system suitability mixture containing both Losartan and Impurity C. Verify that the system meets pre-defined criteria for resolution (baseline separation between Losartan and Impurity C), peak tailing, and reproducibility.

-

Analysis: Inject the sample solution and record the chromatogram for the full duration of the gradient program.

-

Data Processing: Identify the peaks based on their retention times relative to the reference standards. Quantify the amount of Losartan Impurity C in the sample using the peak area and the concentration of the reference standard.

Caption: Experimental workflow for the analysis of Losartan Impurity C.

Part 4: Regulatory Context and Authoritative Grounding

The control of impurities is strictly governed by international guidelines, primarily from the International Council for Harmonisation (ICH), and enforced by national regulatory bodies.

-

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for Losartan Potassium lists Impurity C with its correct chemical name: [2-butyl-5-chloro-1-[[2ʹ-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol.[14] While it is a listed impurity, it is not a "specified impurity" with an individual limit in the monograph. Instead, it is controlled by the general limit for "unspecified impurities," which is typically not more than 0.10%.[10][14]

-

United States Pharmacopeia (USP): The USP monograph for Losartan Potassium does not explicitly name Impurity C. However, it mandates limits for any individual unspecified impurity (typically NMT 0.2%) and for total impurities (typically NMT 0.5%).[5][11][15] Any impurity found above the identification threshold of 0.10% must be structurally characterized.

The onus is on the manufacturer to identify, quantify, and toxicologically qualify any impurity present at a significant level. The use of a well-characterized reference standard for Losartan Impurity C is essential for accurate quantification and compliance with these regulatory standards.

Conclusion

Losartan Impurity C (Isolosartan) is a critical process-related impurity in the synthesis of Losartan. Its formation as a positional isomer necessitates a deep understanding of the reaction mechanism and the implementation of a robust control strategy centered on process optimization and sensitive analytical monitoring. The detailed HPLC methodology provided in this guide serves as a reliable foundation for the accurate quantification of this impurity, ensuring that the final drug product meets the stringent quality and safety standards required by global regulatory authorities. By integrating these principles, drug development professionals can confidently manage the challenges posed by isomeric impurities and ensure the integrity of their Losartan API.

References

-

Pharmaffiliates. Losartan Potassium-impurities. [Link]

- European Directorate for the Quality of Medicines & HealthCare (EDQM). LOSARTAN POTASSIUM (Losartanum kalicum). European Pharmacopoeia.

-

United States Pharmacopeia. USP-NF Losartan Potassium. [Link]

-

Naarini Molbio Pharma. Losartan EP Impurity C. [Link]

- Reddy, V. V., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 22(5), 3789-3796.

-

Anant Pharmaceuticals Pvt. Ltd. CAS 114799-13-2 Losartan EP Impurity C. [Link]

-

Pharmaffiliates. Losartan Potassium - Impurity C (Freebase). [Link]

-

Swissmedic. Sartan monographs. [Link]

-

PubMed. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column. [Link]

-

Pharma Knowledge Forum. Impurities Control Strategies In Pharmaceuticals: Why & How. [Link]

- United States Pharmacopeia. USP Monographs: Losartan Potassium. USP29-NF24.

-

International Journal of Pharmacy and Pharmaceutical Sciences. Analytical method development and validation for simultaneous estimation of losartan and chlorthalidone by using RP-HPLC in bulk. [Link]

-

Ingenta Connect. Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. [Link]

-

SynThink. Losartan EP Impurities & USP Related Compounds. [Link]

-

Research Journal of Pharmacy and Technology. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. [Link]

- Google Patents.

-

International Journal of ChemTech Research. Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. [Link]

-

How To Control Impurities In Pharmaceuticals. [Link]

-

Ascendia Pharma. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

Sources

- 1. bulletin.am [bulletin.am]

- 2. veeprho.com [veeprho.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. asianpubs.org [asianpubs.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 10. drugfuture.com [drugfuture.com]

- 11. uspnf.com [uspnf.com]

- 12. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. swissmedic.ch [swissmedic.ch]

- 15. drugfuture.com [drugfuture.com]

Origin and Formation Pathway of Impurity C in Losartan Potassium

This guide provides an in-depth technical analysis of Impurity C in Losartan Potassium, specifically identified as the regioisomer Isolosartan (European Pharmacopoeia designation). It details the mechanistic origin, formation kinetics, and critical process parameters required for its control.

A Technical Guide on Regioselectivity and Process Control

Executive Summary

In the synthesis of Losartan Potassium, Impurity C (EP designation) refers to Isolosartan Potassium . Chemically, it is the N-3 regioisomer formed during the alkylation of the imidazole intermediate. Unlike degradation impurities (such as the aldehyde or carboxylate forms), Impurity C is a process-related impurity arising from the fundamental ambident nucleophilicity of the imidazole ring.

-

Common Name: Isolosartan[1]

-

EP Designation: Impurity C

-

Chemical Name: [2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-4-yl]methanol

-

Molecular Formula:

[2] -

Origin: Competitive N-alkylation (Regioisomerism)

Mechanistic Origin: The Bifurcation Point

The formation of Impurity C is thermodynamically and kinetically linked to the alkylation step between the imidazole backbone and the biphenyl side chain.

The Ambident Nucleophile

The core starting material, 2-butyl-4-chloro-5-hydroxymethylimidazole (or its formyl precursor), contains an imidazole ring with two nitrogen atoms:

-

N-1 (Pyrrole-type): Protonated in neutral form, acts as the nucleophile after deprotonation.

-

N-3 (Pyridine-type): Has a lone pair but is less nucleophilic in the anionic state due to steric and electronic distribution.

In solution, the imidazole exists in tautomeric equilibrium. Upon treatment with a base (e.g.,

The Alkylation Reaction (SN2)

The electrophile is typically 4'-(bromomethyl)-2-cyanobiphenyl (or the trityl-tetrazole protected variant). The reaction is a classic

-

Pathway A (Desired): Attack by the nitrogen adjacent to the chlorine (N-1 relative to the final numbering) yields Losartan .

-

Pathway B (Impurity C): Attack by the nitrogen adjacent to the butyl group (N-3) yields Isolosartan (Impurity C) .

Steric and Electronic Drivers

-

Steric Hindrance: The butyl group at the C-2 position provides steric bulk. However, the hydroxymethyl (or formyl) group at C-5 and the chlorine at C-4 also influence accessibility. The N-1 attack is generally favored sterically and electronically, but not exclusively.

-

Regioselectivity: The ratio of Losartan to Impurity C is typically 90:10 to 95:5 in standard conditions without optimization. Impurity C forms because the energy barrier difference between the two transition states is small.

Visualization: Reaction Pathway & Regioselectivity[3]

The following diagram illustrates the divergence point where the imidazolide anion splits into the Losartan and Isolosartan pathways.

Figure 1: Bifurcation pathway showing the competitive N-alkylation leading to Losartan and Impurity C.

Critical Process Parameters (CPPs) for Control

To minimize Impurity C, the synthesis must favor the kinetic product (Losartan) or utilize thermodynamic equilibration if applicable.

Solvent Effects

The choice of solvent significantly impacts the regioselectivity ratio.

-

Aprotic Polar Solvents (DMF, DMSO, NMP): These solvents solvate the cation (

or -

Phase Transfer Catalysis (PTC): Using a biphasic system (e.g., Toluene/Water with TBAB) can improve selectivity by controlling the concentration of the active anion in the organic phase.

-

Alcoholic Solvents: Some protocols use alcohols to utilize hydrogen bonding to direct the attack, though this may retard the reaction rate.

Base Selection[3][5]

-

Cation Size: The counter-ion (

, -

Strength: Strong bases ensure complete deprotonation, but milder bases (

) are preferred to prevent side reactions like hydrolysis of the cyano group.

Temperature Control

-

Low Temperature (-10°C to 0°C): Favors the kinetic product. Since the activation energy for N-1 alkylation is slightly lower, running the reaction cold maximizes the ratio of Losartan to Impurity C.

-

High Temperature: Increases the formation of Impurity C as the system has enough energy to overcome the higher activation barrier of the N-3 attack.

Purification and Removal Strategy

Since Impurity C is a regioisomer with very similar solubility and pKa properties to Losartan, it is difficult to remove.

Solubility Differential

-

Losartan Potassium: Highly soluble in water and alcohols; moderately soluble in acetone.

-

Impurity C (Isolosartan): Often exhibits slightly lower solubility in specific organic solvents like Ethyl Acetate or Acetonitrile .

-

Protocol: A crystallization step using an anti-solvent (e.g., adding Ethyl Acetate to a methanolic solution) is the standard method to purge Impurity C. The impurity tends to remain in the mother liquor or crystallize out first depending on the specific solvent system used.

Analytical Detection (HPLC)

Researchers must separate these isomers to validate purity.

-

Column: C18 (Octadecylsilane) stationary phase.

-

Mobile Phase: Phosphate buffer (pH 2.5 - 3.0) / Acetonitrile gradient.

-

Retention: Impurity C (Isolosartan) typically elutes before Losartan due to the polarity difference caused by the exposed chlorine atom position relative to the lipophilic biphenyl tail.

Experimental Workflow for Impurity Minimization

The following Graphviz diagram outlines a self-validating workflow for controlling Impurity C during the reaction and isolation stages.

Figure 2: Process control loop for minimizing Impurity C during synthesis.

References

-

European Pharmacopoeia (Ph. Eur.) . Losartan Potassium Monograph 2232. (Defines Impurity C as Isolosartan).[3][4]

-

Reddy, V. V., et al. (2010). "Identification and Synthesis of Potential Impurities of Losartan Potassium". Asian Journal of Chemistry.

-

Venkasetty, R., et al. "Process for the preparation of Losartan Potassium". US Patent / World Patent WO2007020654.[5] (Describes the alkylation conditions and isomer control).

-

Zhao, Z., et al. (2015). "Simultaneous Analysis of Losartan Potassium and its Related Impurities". Current Pharmaceutical Analysis.

Sources

An In-depth Technical Guide to the Degradation Mechanism Leading to Losartan Impurity C Formation

Introduction: The Criticality of Impurity Profiling in Losartan Manufacturing

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] The therapeutic efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. The presence of impurities, whether arising from the synthetic process or degradation of the active pharmaceutical ingredient (API), can compromise the final product's quality, safety, and efficacy.[1] This guide provides a comprehensive technical overview of the formation of a critical process-related impurity, Losartan Impurity C, offering insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality of Losartan formulations.

While forced degradation studies have shown that Losartan is susceptible to degradation under oxidative and photolytic conditions, this guide will focus on a specific, process-related impurity that can also be influenced by downstream processing and formulation conditions.[1] A clear understanding of the formation mechanism of Losartan Impurity C is paramount for the development of robust manufacturing processes and stable formulations.

Clarifying the Identity of Losartan Impurity C

It is important to note that the nomenclature for Losartan impurities can vary. While some literature has referred to an ester analogue as "Impurity C," the European Pharmacopoeia (EP) authoritatively identifies Losartan Impurity C as a positional isomer of Losartan.[2][3][4] This guide will focus on the formation of this isomeric impurity, which is chemically defined as:

[2-Butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol] [2][3][4]

For clarity, we will briefly address the other potential "Impurity C" later in this document.

The Core Mechanism: Regioselective Alkylation in Losartan Synthesis

The formation of Losartan Impurity C is intrinsically linked to a key step in the synthesis of Losartan: the alkylation of the imidazole ring. Specifically, it arises during the reaction of a substituted imidazole precursor with a biphenyl methyl halide derivative.

The underlying chemical principle is the delocalization of the lone pair of electrons on the nitrogen atoms within the imidazole ring. This electron delocalization results in two nucleophilic nitrogen atoms, creating the potential for the formation of two different regioisomers upon alkylation.[5]

The desired product is Losartan, where the biphenyl methyl group is attached to one specific nitrogen atom of the imidazole ring. However, under certain reaction conditions, the alkylation can occur at the other nitrogen atom, leading to the formation of the isomeric Losartan Impurity C.[5]

The following diagram illustrates this critical step in the synthesis and the resulting isomeric products:

Caption: Formation of Losartan and its isomer, Impurity C.

Factors Influencing the Formation of Losartan Impurity C:

The ratio of Losartan to Impurity C is not arbitrary; it is influenced by several key reaction parameters:

-

Choice of Base and Solvent: The nature of the base and the polarity of the solvent play a crucial role in directing the regioselectivity of the alkylation. For instance, the use of potassium carbonate as the base in dimethylacetamide (DMAC) has been shown to influence the isomer ratio.[6]

-

Reaction Temperature: Temperature can affect the kinetics of the reaction and the relative rates of formation of the two isomers.

-

Nature of the Starting Materials: The specific substituents on the imidazole and biphenyl precursors can also impact the electronic and steric factors that govern the site of alkylation.

Addressing the Ambiguity: The Ester Analogue

As mentioned, some literature has identified an "Impurity C" as an ester analogue of Losartan, with the chemical name 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl)-4-yl]methyl]-1H-imidazole-5-ethanoate.[5] This impurity is reported to form during the final stages of product isolation, particularly when acetone is used as a solvent.[5] The proposed mechanism involves the reaction of the primary alcohol group on the imidazole ring of Losartan with a reactive species derived from the solvent. It is crucial for quality control laboratories to be aware of this potential impurity, even though it is distinct from the EP-defined Impurity C.

Analytical Strategies for the Detection and Quantification of Losartan Impurity C

The structural similarity between Losartan and its isomeric Impurity C presents a significant analytical challenge. A robust, stability-indicating analytical method is essential to ensure their effective separation and accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7]

Experimental Protocol: A Validated HPLC Method

The following protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of Losartan and its related impurities, including Impurity C.

1. Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

-

Losartan Potassium Reference Standard

-

Losartan Impurity C Reference Standard

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient program should be optimized to ensure adequate separation. A typical starting point would be a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Losartan Potassium Reference Standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

-

Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of Losartan Impurity C Reference Standard in a suitable diluent to obtain a known concentration.

-

Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 Losartan tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[7]

4. Method Validation:

The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow for Losartan Impurity Analysis

The following diagram outlines the logical workflow for the analysis of Losartan and its impurities.

Caption: A typical workflow for the HPLC analysis of Losartan Impurity C.

Regulatory Perspective and Control Strategies

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products. While much of the recent focus on sartan medications has been on nitrosamine impurities, the control of process-related impurities like Losartan Impurity C remains a critical aspect of quality control.[8][9][10]

The limits for impurities are typically defined by ICH guidelines. For known, identified impurities, specific acceptance criteria are established based on toxicological data and the maximum daily dose of the drug.

Control Strategies to Minimize Losartan Impurity C:

-

Process Optimization: A thorough understanding of the reaction mechanism allows for the optimization of synthetic conditions to favor the formation of the desired Losartan isomer. This may involve careful selection of the base, solvent, and temperature.

-

In-Process Controls: Implementing in-process controls to monitor the formation of Impurity C during the manufacturing process can help to ensure that it remains below the acceptance limit.

-

Purification Techniques: Developing effective purification methods to remove or reduce the levels of Impurity C in the final API is a critical step.

-

Robust Analytical Methods: The use of a validated, stability-indicating analytical method is essential for the routine monitoring of Impurity C in both the API and the finished drug product.

Conclusion

The formation of Losartan Impurity C, the positional isomer of Losartan, is a critical quality attribute that must be carefully controlled during the manufacturing process. A deep understanding of the underlying mechanism of its formation—regioselective alkylation of the imidazole ring—is fundamental to developing effective control strategies. By optimizing synthetic conditions, implementing robust in-process controls, and utilizing validated analytical methods, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of Losartan products for patients worldwide. This guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry to navigate the complexities of impurity profiling and control for this widely used antihypertensive agent.

References

-

Hexonsynth. (n.d.). Losartan Potassium EP Impurity C. Retrieved from [Link]

-

Reddy, P. P., et al. (2008). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 20(5), 3789-3795. Retrieved from [Link]

-

Alam, I., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. Retrieved from [Link]

-

Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34. Retrieved from [Link]

- U.S. Food and Drug Administration. (2013). New Drug Approvals: Losartan.

-

Srinivas, K., et al. (2013). A NEW RS HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES IN LOSARTAN POTASSIUM IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 4(4), 1475-1480. Retrieved from [Link]

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. Retrieved from [Link]

-

Igboasoiyi, A. C., et al. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853-3857. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [[(2'(1 H Tetrazole 5 Yl)[1,1 Biphenyl] 4 Yl]Methyl] 1 H Imidazole 5 Methanol. Retrieved from [Link]

-

Pandey, A. K., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 120, 65-71. Retrieved from [Link]

-

Jevtić, I., et al. (2017). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Journal of the Serbian Chemical Society, 82(1), 81-89. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). SUMMARY REVIEW. Retrieved from [Link]

-

FiercePharma. (2019). FDA temporarily retreats from impurity standards as losartan shortages loom. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Losartan Potassium-impurities. Retrieved from [Link]

-

RAPS. (2019). To Prevent Losartan Shortages, FDA Allows Higher Impurity Levels. Retrieved from [Link]

-

Waters. (n.d.). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro. Retrieved from [Link]

- Google Patents. (n.d.). CN113372338A - Preparation method of losartan impurity.

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 114799-13-2 Losartan EP Impurity C. Retrieved from [Link]

- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.

-

ResearchGate. (n.d.). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. Retrieved from [Link]

-

TCTMD. (2019). FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients. Retrieved from [Link]

-

Seburg, R. A., et al. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 112-119. Retrieved from [Link]

- Google Patents. (n.d.). WO2007020654A1 - An improved process for the preparation of losartan.

-

Kumar, A., et al. (2016). Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. International Journal of ChemTech Research, 9(5), 416-431. Retrieved from [Link]

-

PubChem. (n.d.). (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. Retrieved from [Link]

- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

-

Zhang, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Losartan EP Impurity C - Opulent Pharma [opulentpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 114799-13-2 Losartan EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. asianpubs.org [asianpubs.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. fiercepharma.com [fiercepharma.com]

- 9. raps.org [raps.org]

- 10. FDA: Some Tainted Losartan Must Remain on US Market to Maintain Adequate Access for Patients | tctmd.com [tctmd.com]

Identification of Losartan Impurity C (USP Related Compound C) in Forced Degradation Studies: A Technical Guide

The following technical guide details the identification of Losartan Impurity C within the context of forced degradation studies.

Executive Summary

In the development of Losartan Potassium (angiotensin II receptor antagonist), accurate impurity profiling is critical for ICH Q3A/Q3B compliance.[1] A common point of confusion in regulatory submissions is the nomenclature of "Impurity C," which differs between pharmacopoeias:

-

EP Impurity C: The 5-chloro regioisomer (Process Impurity).[1]

-

USP Related Compound C: Losartan Carboxaldehyde (Oxidative Degradation Product).[1]

Since forced degradation studies are designed to identify degradation products, this guide focuses on the identification of the Aldehyde (USP Related Compound C) , generated under oxidative stress.[1] This document outlines the mechanistic formation, isolation strategies, and structural elucidation (LC-MS/NMR) of this critical degradant.[1][2]

Nomenclature & Chemical Context

Before initiating experimental protocols, researchers must distinguish between the process impurity and the degradation product to avoid misidentification.

| Designation | Chemical Name | Classification | Origin |

| USP Related Compound C | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carbaldehyde | Degradant | Oxidative stress (Alcohol oxidation) |

| EP Impurity C | 2-butyl-5-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-4-methanol | Process Impurity | Regioisomer formed during alkylation |

| EP Impurity K | Same as USP Related Compound C | Degradant | Oxidative stress |

Technical Note: In forced degradation (specifically oxidative), the primary alcohol of Losartan is susceptible to oxidation, forming the Aldehyde (USP RC C) , which may further oxidize to the Carboxylic Acid (USP RC D) .[1]

Mechanistic Pathway of Formation

The formation of the aldehyde impurity occurs via a radical-mediated oxidation mechanism, typically observed under peroxide stress (H₂O₂).[1]

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway from Losartan to its Aldehyde and Carboxylic Acid derivatives.

Figure 1: Oxidative degradation pathway of Losartan Potassium yielding USP Related Compound C (Aldehyde).[1]

Experimental Protocol: Forced Degradation & Isolation

This protocol ensures the generation of sufficient quantities of Impurity C for identification while preventing complete degradation to the acid.

Stress Conditions (Oxidative)[1][8]

-

Preparation: Dissolve Losartan Potassium to a concentration of 1 mg/mL in Acetonitrile:Water (50:50).

-

Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Incubation: Incubate at Room Temperature (25°C) for 2–7 days.

-

Critical Control: Monitor by HPLC every 24 hours. Stop the reaction when Losartan area % drops by 10–15%. Over-stressing will convert the target Aldehyde entirely to the Carboxylic Acid.

-

-

Quenching: Quench the reaction with 10% Sodium Metabisulfite solution to neutralize excess peroxide prior to injection.

HPLC Separation Method

To isolate or identify the impurity, use the following validated gradient method capable of resolving the Regioisomer (EP Imp C) from the Aldehyde (USP RC C).

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid (or 0.1% Formic acid for MS compatibility).[1]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 220 nm (primary) and 254 nm.[1]

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 75 | 25 |

| 20 | 40 | 60 |

| 30 | 20 | 80 |

| 35 | 75 | 25 |

Structural Identification (LC-MS & NMR)[1]

Analytical Workflow Diagram

This workflow describes the logical sequence for confirming the identity of the degradant.

Figure 2: Decision tree for the analytical identification of Losartan degradation products.

Mass Spectrometry (LC-MS) Interpretation

-

Parent (Losartan): [M+H]⁺ = 423.1.[1]

-

Impurity C (Aldehyde): [M+H]⁺ = 421.1.[1]

-

Observation: A mass shift of -2 Da indicates the loss of two hydrogen atoms, consistent with the oxidation of a primary alcohol (-CH₂OH) to an aldehyde (-CHO).[1]

-

Fragmentation: MS/MS fragmentation will show a characteristic loss of the tetrazole ring, but the core imidazole fragment will retain the -2 Da modification.[1]

Nuclear Magnetic Resonance (NMR) Validation

If isolation is performed (via Prep-HPLC), ¹H NMR provides definitive structural proof.[1]

| Proton Environment | Losartan (Parent) | Impurity C (Aldehyde) | Shift Explanation |

| Hydroxymethyl (-CH₂OH) | Doublet at ~4.35 ppm | Absent | Converted to carbonyl.[1] |

| Aldehyde (-CHO) | Absent | Singlet at ~9.65 ppm | Diagnostic signal for aldehyde.[1] |

| Imidazole Ring | Standard shifts | Slight downfield shift | Due to electron-withdrawing -CHO group.[1] |

Conclusion

In forced degradation studies, the "Impurity C" of interest is the oxidative aldehyde degradant (USP Related Compound C) , not the process-related regioisomer (EP Impurity C).[1] Identification is confirmed by:

-

Causality: Appearance solely under oxidative stress.

-

MS Evidence: A [M+H]⁺ of 421 (-2 Da from parent).[1]

-

NMR Evidence: Appearance of a diagnostic aldehyde proton at ~9.6 ppm.

Researchers must cite the specific pharmacopoeial reference (USP vs. EP) in their final reports to ensure regulatory clarity.

References

-

European Pharmacopoeia (Ph. Eur.) . Losartan Potassium Monograph 2232. (Defines Impurity C as the 5-chloro regioisomer).[1] [1]

-

United States Pharmacopeia (USP) . Losartan Potassium Monograph. (Defines Related Compound C as Losartan Carboxaldehyde).[1] [1]

-

Zhao, Z. et al. "Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS."[1] Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 129-136.[1] (Mechanistic insight into oxidative degradation).

-

Reddy, B. et al. "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 19(5), 3788.[1] (Synthesis of impurities).

-

ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for degradation studies).[1]

Sources

The Solubility and Stability Profile of Losartan Impurity C: A Comprehensive Technical Guide for Pharmaceutical Scientists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility and stability of Losartan Impurity C, a critical process-related impurity in the manufacturing of the widely prescribed antihypertensive drug, Losartan. Understanding the physicochemical properties of this impurity is paramount for robust analytical method development, formulation design, and ensuring the safety and efficacy of the final drug product. This document synthesizes available scientific literature and provides expert insights into the experimental determination of these key attributes, structured to empower researchers in the pharmaceutical industry.

Introduction: The Significance of Losartan Impurity C (Isolosartan)

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] During its synthesis, several process-related impurities can be formed, one of the most notable being Losartan Impurity C, also identified as Isolosartan.[2][3] This compound is a positional isomer of Losartan, with the chemical name 2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol.[3][4]

The presence and quantity of impurities in an active pharmaceutical ingredient (API) are strictly regulated by pharmacopeias and regulatory bodies to ensure the safety and quality of the final drug product. Therefore, a thorough understanding of the physicochemical characteristics of Losartan Impurity C is not merely an academic exercise but a critical component of Chemistry, Manufacturing, and Controls (CMC) activities.

Solubility Profile of Losartan Impurity C

The solubility of an impurity is a crucial parameter that influences its isolation, detection, and potential for co-precipitation with the API during crystallization processes. While extensive quantitative data for Losartan Impurity C is not widely available in public literature, qualitative assessments and the structural similarity to Losartan provide valuable insights.

Qualitative Solubility

Based on available information from suppliers of Losartan Impurity C reference standards, its solubility profile can be summarized as follows:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Water | Slightly Soluble | [3] |

This qualitative data suggests that while soluble in common polar organic solvents and to a lesser extent in water, high concentrations may be difficult to achieve. The term "slightly soluble" typically implies a solubility range of 1 to 10 mg/mL.

Factors Influencing Solubility

The solubility of Losartan Impurity C, like its parent compound Losartan, is expected to be influenced by several factors:

-

pH: The presence of the tetrazole and imidazole rings, which have ionizable protons, suggests that the solubility of Isolosartan will be pH-dependent. The pKa of Losartan is approximately 4.9.[5] While the specific pKa of Impurity C is not documented, it is expected to be in a similar range. At pH values below its pKa, the molecule will be less ionized and likely less soluble in aqueous media. Conversely, in neutral to alkaline conditions, the deprotonation of the tetrazole ring should enhance its aqueous solubility.

-

Temperature: For many organic compounds, solubility in organic solvents increases with temperature. This principle can be leveraged during the preparation of stock solutions for analytical purposes.

-

Solvent Polarity: The molecule possesses both polar (hydroxymethyl, imidazole, tetrazole) and non-polar (butyl chain, biphenyl ring) moieties, indicating that its solubility will be favored in solvents with intermediate polarity.

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of Losartan Impurity C.

Objective: To quantitatively determine the solubility of Losartan Impurity C in various solvents and at different pH values.

Materials:

-

Losartan Impurity C reference standard

-

Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water (HPLC grade)

-

Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Calibrated HPLC system with a validated stability-indicating method

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Losartan Impurity C to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvent or buffer.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Analysis:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of Losartan Impurity C.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Stability Profile of Losartan Impurity C

Predicted Stability Based on Losartan Degradation

Given the isomeric nature of Losartan Impurity C, it is anticipated to exhibit a similar stability profile to Losartan. The primary sites of degradation on the Losartan molecule are the imidazole and tetrazole rings, as well as the hydroxymethyl group.

-

Hydrolytic Stability: Losartan shows minimal degradation in acidic and basic conditions at room temperature.[9] It is expected that Impurity C will also be relatively stable under these conditions.

-

Oxidative Stability: Losartan is known to degrade in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of N-oxide and other oxidation products.[2][10] The imidazole ring in Impurity C is a likely site for oxidation.

-

Photostability: Exposure to light, particularly UV light, can lead to the degradation of Losartan, often involving the destruction of the imidazole ring.[11][12] Impurity C is expected to be photosensitive as well.

-

Thermal Stability: Losartan is relatively stable to heat. Significant degradation typically requires elevated temperatures.[13] A similar thermal stability profile is anticipated for Impurity C.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be performed on a pure sample of Losartan Impurity C to definitively characterize its stability profile.

Objective: To evaluate the stability of Losartan Impurity C under various stress conditions as per ICH guidelines.

Materials:

-

Losartan Impurity C reference standard

-

Solutions for stress conditions:

-

Acidic: 0.1 N and 1 N Hydrochloric Acid

-

Basic: 0.1 N and 1 N Sodium Hydroxide

-

Oxidative: 3% and 30% Hydrogen Peroxide

-

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Calibrated HPLC system with a validated stability-indicating method capable of separating Impurity C from its potential degradants.

Methodology:

-

Sample Preparation: Prepare solutions of Losartan Impurity C in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 N and 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 N and 1 N NaOH. Store at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with an equal volume of 3% and 30% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample of Impurity C and a solution of the impurity to elevated temperatures (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of Impurity C to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage degradation of Losartan Impurity C.

-

Analyze the chromatograms for the appearance of new peaks, indicating degradation products.

-

Perform peak purity analysis to ensure that the Impurity C peak is free from any co-eluting degradants.

-

Analytical Methodologies

The development of a robust, stability-indicating analytical method is a prerequisite for accurately assessing the solubility and stability of Losartan Impurity C. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A suitable HPLC method should be capable of separating Losartan, Losartan Impurity C, and all other known related substances and potential degradation products. Several published methods for the analysis of Losartan and its impurities can serve as a starting point for method development and validation.[1][2][14]

Typical HPLC Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 35 °C

Method validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows

Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Losartan Impurity C (Isolosartan) and outlines detailed protocols for their experimental determination. While qualitative data and predictions based on the parent drug, Losartan, are valuable, there is a clear need for the generation of robust, quantitative data for this specific impurity.

For drug development professionals, a thorough understanding and characterization of impurities like Losartan Impurity C are non-negotiable aspects of ensuring product quality and patient safety. The experimental workflows provided herein offer a self-validating system for generating the necessary data for regulatory submissions and for building a deeper understanding of the physicochemical properties of this critical process-related substance. Future work should focus on the isolation and characterization of any degradation products formed from Losartan Impurity C under forced degradation conditions to complete its stability profile.

References

- Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760.

- Jain, D., Jain, S., Jain, D., & Amin, M. (2009). Stability indicating method for the determination of Losartan potassium in pharmaceutical formulation. Asian Journal of Research in Chemistry, 2(2), 164-167.

- McCarthy, K. E., Wang, Q., Tsai, E. W., Gilbert, R. E., Ip, D. P., & Brooks, M. A. (1998). Determination of losartan and its degradates in Cozaar® tablets by reversed-phase high-performance thin-layer chromatography. Journal of pharmaceutical and biomedical analysis, 17(4-5), 671-677.

- Qiu, S., Liu, K., Ma, P., Wang, M., Chen, H., Xu, X., ... & Wang, Y. (2015). Simultaneous analysis of losartan potassium and its related impurities and degradation products in tablets using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.

- Seburg, R. A., Ballard, J. M., Hwang, T. L., & Sullivan, C. M. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of pharmaceutical and biomedical analysis, 42(4), 411-422.

- Shaikh, K. M., Sarmah, B., Wadekar, G. S., & Kumar, P. (2022). Regulatory updates and analytical methodologies for nitrosamine impurities detection in sartans, ranitidine, nizatidine, and metformin along with sample preparation techniques. Critical Reviews in Analytical Chemistry, 52(1), 53-71.

-

Naarini Molbio Pharma. (n.d.). Losartan EP Impurity C. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.) 10.0, 2382. Losartan Potassium.

- Ibrahim, M. M., Hegazy, M. A., & Abd El-Ghani, M. A. (2015). Application of a RP-HPLC method for comparative study on the degradation behavior of two angiotensin II receptor antagonists, valsartan and losartan potassium. International Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 417-426.

- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

-

ARL Bio Pharma. (n.d.). Importance of Forced Degradation in Stability-Indicating Methods. Retrieved from [Link]

- Reddy, B. S., Reddy, P. R., & Reddy, M. S. (2011). Identification and Synthesis of Potential Impurities of Losartan Potassium-A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 23(9), 3789.

-

SynThink. (n.d.). Losartan EP Impurity C. Retrieved from [Link]

- Krzek, J., & Stolarczyk, M. (2008). The stability evaluation of losartan potasium towards the influence of pH and light using high performance liquid chromatography. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 579-585.

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Losartan Potassium - Impurity C (Freebase). Retrieved from [Link]

- Luiza, M., Cindrić, T., Tomaić, J., Peko, M., Pozaić, L., & Musulin, N. (2005). Stability study of losartan/hydrochlorothiazide tablets. International journal of pharmaceutics, 291(1-2), 127-137.

- Seburg, R. A., Ballard, J. M., Hwang, T. L., & Sullivan, C. M. (2006). Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation. Journal of pharmaceutical and biomedical analysis, 42(4), 411-422.

- Guo, K., Yin, Q., & Yang, Y. (2013). Solubility of Losartan Potassium in Different Pure Solvents from (293.15 to 343.15) K.

- de Santana, D. P., de Santana, D. P., de Santana, D. P., ... & de Albuquerque, M. C. (2019). Evaluation of the losartan solubility in the biowaiver context by shake-flask method and intrinsic dissolution. Pharmaceutical development and technology, 24(3), 283-292.

- Qiu, S., Liu, K., Ma, P., Wang, M., Chen, H., Xu, X., ... & Wang, Y. (2015). Simultaneous analysis of losartan potassium and its related impurities and degradation products in tablets using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.

- Foley, L., Toney, J., Barlow, J. W., O'Connor, M., Fitzgerald-Hughes, D., & Ramtoola, Z. (2021). Investigation of the physical, chemical and microbiological stability of losartan potassium 5 mg/mL extemporaneous oral liquid suspension. Molecules, 26(2), 301.

- Oniscu, C., & Oniscu, C. (2020).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. envirobiotechjournals.com [envirobiotechjournals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation [pubmed.ncbi.nlm.nih.gov]

- 13. wisdomlib.org [wisdomlib.org]

- 14. ingentaconnect.com [ingentaconnect.com]

Theoretical synthesis route for Losartan Impurity C generation

This guide details the theoretical synthesis, mechanistic formation, and isolation strategies for Losartan Impurity C (Pharmacopoeial designation: Isolosartan). This impurity is the N-2 regioisomer of the active pharmaceutical ingredient (API), Losartan Potassium.

Executive Summary

In the industrial synthesis of Losartan Potassium, Impurity C (Isolosartan) arises as the principal regioisomer during the alkylation of the imidazole intermediate. While the API synthesis is optimized to favor the N-1 alkylation (yielding the 5-hydroxymethyl product), the generation of Impurity C requires conditions that either promote N-3 alkylation or allow for the efficient isolation of this thermodynamic by-product.

This guide outlines a theoretical synthesis route designed to intentionally generate and isolate Impurity C for use as a Certified Reference Material (CRM). The pathway utilizes the convergent coupling of a trityl-protected biphenyl tetrazole with a chloro-imidazole derivative.

Retrosynthetic Analysis

The construction of Impurity C relies on the same building blocks as Losartan but differs in the site of bond formation.

-

Disconnection: The C-N bond between the biphenyl methylene group and the imidazole nitrogen.

-

Key Intermediates:

-

Electrophile: N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB).

-

Nucleophile: 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (BCHMI).

-

-

Regiochemistry: The nucleophile (imidazole) exists in tautomeric equilibrium. Attacking the electrophile via the N-3 nitrogen (relative to the butyl group) yields Impurity C.

Figure 1: Retrosynthetic disconnection showing the origin of Impurity C via the N-3 tautomer of the imidazole ring.

Theoretical Synthesis Protocol

Phase 1: Non-Selective Alkylation (Generation Phase)

To generate Impurity C, we utilize the standard Losartan coupling conditions but modify the workup to target the minor isomer. In typical API production, this step yields a ~90:10 ratio of Losartan to Impurity C.

Reagents:

-

Substrate A: 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (BCHMI)

-

Substrate B: N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB)

-

Base: Potassium Carbonate (

) -

Solvent:

-Dimethylacetamide (DMAc) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve BCHMI (1.0 eq) in DMAc under nitrogen atmosphere.

-

Activation: Add solid finely ground

(1.5 eq) and stir at 20–25°C for 30 minutes to facilitate deprotonation and tautomeric equilibration. -

Coupling: Add TTBB (0.95 eq) portion-wise over 1 hour.

-

Note: Using a slight deficit of the alkylating agent ensures complete consumption of the expensive tetrazole intermediate, simplifying purification.

-

-

Reaction: Stir the mixture at ambient temperature (25°C) for 12–18 hours.

-

Monitoring: HPLC analysis will show two major peaks: The N-1 isomer (Trityl-Losartan) and the N-3 isomer (Trityl-Impurity C).

-

-

Quenching: Pour the reaction mixture into water (5 volumes) and extract with Ethyl Acetate.

Phase 2: Isolation of Trityl-Impurity C

Before deprotection, the trityl-protected intermediates are easier to separate due to significant lipophilicity differences.

-

Evaporation: Concentrate the Ethyl Acetate layer to a residue.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (80:20

50:50). -

Elution Order: The N-1 isomer (Losartan precursor) typically elutes first due to steric shielding of the polar region by the trityl group. The N-3 isomer (Impurity C precursor) elutes second.

-

-

Crystallization (Alternative): If chromatography is not viable, the crude residue can be slurried in Acetonitrile. The N-1 isomer often crystallizes out, leaving the N-3 isomer enriched in the mother liquor.

Phase 3: Detritylation (Deprotection)

Once the Trityl-Impurity C is isolated (or enriched), the trityl group is removed to yield the final standard.

-

Dissolution: Dissolve the isolated Trityl-Impurity C in Methanol.

-

Acidification: Add 1N Hydrochloric Acid (HCl) until pH < 2.

-

Reaction: Stir at 20–25°C for 3–4 hours. The trityl group cleaves to form triphenylmethanol (precipitate) and the product remains in solution.

-

Workup:

-

Adjust pH to ~6.0 using 1N NaOH (or KOH).

-

Filter off the triphenylmethanol byproduct.

-

Concentrate the filtrate.[1]

-

-

Final Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via Preparative HPLC (C18 column, Acetonitrile/Buffer) to achieve >99% purity.

Mechanistic Insight: Regioselectivity

The formation of Impurity C is governed by the ambident nature of the imidazole anion.

-

Steric Factors: The N-1 position (adjacent to the butyl group) is sterically more hindered than N-3, yet it is the kinetically favored site in many solvent systems due to specific solvation effects or coordination with the potassium cation.

-

Electronic Factors: The electron-withdrawing chlorine atom at C-4 reduces the nucleophilicity of the adjacent nitrogen (N-3). However, the N-3 nitrogen is still sufficiently nucleophilic to compete, leading to the formation of Impurity C (approx. 5–15% in unoptimized reactions).

Figure 2: Bifurcation of the reaction pathway leading to Losartan (Major) and Impurity C (Minor).[2]

Data Presentation & Analytical Profile

Synthesis Process Parameters

| Parameter | Condition for Losartan (Major) | Condition for Impurity C (Generation) |

| Solvent | DMF / DMAc | DMF (High polarity favors mixture) |

| Base | ||

| Temperature | 0–5°C (Kinetic Control) | 25–40°C (Thermodynamic Control) |

| Isolation | Crystallization (removes Impurity C) | Chromatography of Mother Liquor |

Characterization Data (Theoretical)

| Attribute | Losartan Potassium | Impurity C (Isolosartan) |

| Molecular Weight | 461.00 (K Salt) | 422.91 (Free Base) |

| H-NMR (Imidazole) | Hydroxymethyl at C-5 | Hydroxymethyl at C-4 |

| Regio-indicator | NOE observed between | NOE observed between |